Hydroxypropyl-beta-Cyclodextrin

Übersicht

Beschreibung

Trappsol Cyclo is a proprietary formulation of hydroxypropyl beta cyclodextrin. It is primarily used to manage cholesterol transport within cells, particularly in conditions where cholesterol metabolism is impaired, such as Niemann-Pick Disease Type C1 and Alzheimer’s disease . This cyclic oligosaccharide sequesters cholesterol, solubilizing it and extracting it from cells .

Wissenschaftliche Forschungsanwendungen

Trappsol Cyclo has a wide range of scientific research applications:

Chemistry: Used as a solubilizing agent for hydrophobic compounds.

Biology: Facilitates the study of cholesterol metabolism and transport within cells.

Medicine: Investigated as a potential treatment for Niemann-Pick Disease Type C1 and Alzheimer’s disease It has shown promise in clinical trials for managing cholesterol transport and reducing cholesterol accumulation in lysosomes.

Wirkmechanismus

Target of Action

HP-beta-CD primarily targets cholesterol and other lipids within cells . It is known to interact with cholesterol in the cell membrane and within intracellular compartments, such as lysosomes . This interaction plays a crucial role in the compound’s therapeutic effects.

Mode of Action

HP-beta-CD interacts with its targets by forming inclusion complexes . These complexes are formed due to the compound’s unique structure, which allows it to encapsulate hydrophobic molecules such as cholesterol . This encapsulation process enhances the solubility and bioavailability of these molecules . In addition, HP-beta-CD can transport sequestered cholesterol from the lysosome to the cytosol, similar to the NPC1 and NPC2 proteins .

Biochemical Pathways

HP-beta-CD affects several biochemical pathways related to cholesterol metabolism. It reduces the intracellular accumulation of cholesterol by shifting the cellular cholesterol equilibrium away from the cell . This action can lead to significant changes in gene expression, including the reduction of LDLR and SREBP1 genes, which are involved in cholesterol uptake and synthesis .

Pharmacokinetics

HP-beta-CD exhibits fast distribution and elimination, similar to native beta-cyclodextrins . It is well-tolerated in various animal species, particularly when administered orally . The oral bioavailability of cyclodextrins is generally low, ranging from 0.1% to 3% . Hp-beta-cd can significantly enhance the bioavailability of encapsulated compounds .

Result of Action

The primary result of HP-beta-CD action is the reduction of intracellular cholesterol levels . This can lead to various cellular effects, including the activation of transcription factor EB, a master regulator of lysosomal function and autophagy . HP-beta-CD treatment also results in significant cell growth inhibition through G2/M cell-cycle arrest and apoptosis .

Action Environment

The action of HP-beta-CD can be influenced by various environmental factors. For instance, oxidative stress can increase both cholesterol uptake and intracellular accumulation of lipofuscin, a biomarker of aging . HP-beta-CD can mitigate these adverse effects by reducing cholesterol levels and associated gene expression . In the absence of oxidative stress, hp-beta-cd can paradoxically increase cholesterol accumulation via upregulation of cholesterol biosynthesis .

Biochemische Analyse

Biochemical Properties

HP-beta-CD plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily based on the formation of inclusion complexes, where HP-beta-CD can encapsulate guest molecules within its hydrophobic cavity .

Cellular Effects

HP-beta-CD has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to decrease cerebellar damage and slow neurological progression in Niemann-Pick disease type C (NPD-C), a rare neurodegenerative disorder .

Molecular Mechanism

The mechanism of action of HP-beta-CD is complex and multifaceted. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of HP-beta-CD change over time. It has been observed to be well-tolerated in animal species tested (rats, mice, and dogs), particularly when dosed orally . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of HP-beta-CD vary with different dosages in animal models. While it is generally well-tolerated, high doses can lead to adverse effects .

Metabolic Pathways

HP-beta-CD is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

HP-beta-CD is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

It is believed that HP-beta-CD may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Vorbereitungsmethoden

Trappsol Cyclo is produced from starch through enzymatic conversion . The process involves the modification of beta cyclodextrin by adding hydroxypropyl groups, which enhances its solubility and stability . Industrial production methods focus on optimizing the enzymatic conversion process to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Trappsol Cyclo primarily undergoes complexation reactions due to its cyclic structure. It forms inclusion complexes with cholesterol, facilitating its solubilization and extraction from cells . The major product of these reactions is the solubilized cholesterol, which can then be processed and excreted by the body . Common reagents used in these reactions include various solvents and stabilizers to maintain the integrity of the cyclodextrin structure .

Vergleich Mit ähnlichen Verbindungen

Trappsol Cyclo is unique due to its specific formulation of hydroxypropyl beta cyclodextrin, which enhances its solubility and stability compared to other cyclodextrins . Similar compounds include:

Beta cyclodextrin: A parent compound used in various applications but with lower solubility.

Methyl beta cyclodextrin: Another modified cyclodextrin with different solubility and stability properties.

Alpha and gamma cyclodextrins: Variants with different ring sizes and inclusion complex properties.

Trappsol Cyclo stands out due to its specific application in managing cholesterol transport and its potential therapeutic benefits in treating diseases associated with impaired cholesterol metabolism .

Eigenschaften

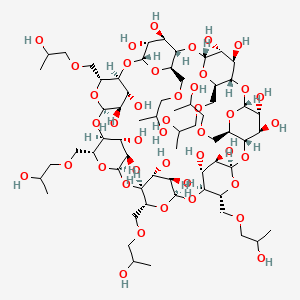

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H112O42/c1-22(64)8-85-15-29-50-36(71)43(78)57(92-29)100-51-30(16-86-9-23(2)65)94-59(45(80)38(51)73)102-53-32(18-88-11-25(4)67)96-61(47(82)40(53)75)104-55-34(20-90-13-27(6)69)98-63(49(84)42(55)77)105-56-35(21-91-14-28(7)70)97-62(48(83)41(56)76)103-54-33(19-89-12-26(5)68)95-60(46(81)39(54)74)101-52-31(17-87-10-24(3)66)93-58(99-50)44(79)37(52)72/h22-84H,8-21H2,1-7H3/t22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLHGICHYURWBS-LKONHMLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H112O42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017375 | |

| Record name | 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrinr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1541.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107745-73-3 | |

| Record name | beta-Cyclodextrin, 6A,6B,6C,6D,6E,6F,6G-heptakis-O-(2-hydroxypropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107745733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrinr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.